N-[3-(Hydroxymethyl)phenyl]guanidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(10)11-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEKIHWNLZKUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process involves three stages:
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Formation of 3-Aminobenzyl Hydrochloride : 3-Aminobenzyl alcohol is treated with aqueous HCl (20–36% w/w) at 80–95°C to achieve a pH of 2.0–3.0, ensuring protonation of the amine without decomposing the hydroxymethyl group.
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Cyanamide Addition : A 50% aqueous cyanamide solution (1.1–1.5 molar equivalents) is added gradually, maintaining pH 2.0–4.0 via incremental HCl addition. Elevated temperatures (80–95°C) accelerate the nucleophilic attack of the amine on cyanamide, forming an intermediate guanidine salt.
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Alkali Metal Carbonate Precipitation : Sodium carbonate (0.5–1.0 eq) is introduced at 40–80°C, precipitating this compound carbonate. Filtration and vacuum drying yield the pure product.
Key Parameters :
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Temperature : Reactions above 80°C reduce side products like dicyandiamide.
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pH Control : Maintaining pH <3.0 minimizes hydroxymethyl oxidation to carboxylic acid.
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Yield : 92–94% (theorized based on phenylguanidine carbonate synthesis).
Ammonium Carboxylate-Formaldehyde Condensation
US4808726A demonstrates the use of ammonium carboxylates and formaldehyde to synthesize cimetidine, a guanidine-containing drug. This approach is adaptable to this compound by replacing the imidazole precursor with 3-hydroxymethylphenyl thiourea.
Reaction Protocol
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Thiourea Activation : 3-Hydroxymethylphenyl thiourea is treated with diacetyl bromide in acetonitrile to form a reactive thioether intermediate.
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Cyclization : The intermediate reacts with ammonium acetate (3–15 eq) and formaldehyde (1.2–5.0 eq) at 15–120°C for 0.3–40 hours. Ammonium acetate acts as both a base and nitrogen source, facilitating guanidine ring closure.
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Workup : Extraction with chloroform and crystallization from ethanol/water yields the pure compound.
Optimization Insights :
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Solvent Choice : Polar aprotic solvents (e.g., DMF) improve formaldehyde solubility and reaction homogeneity.
Mitsunobu-Based Hydroxymethyl Functionalization
The Mitsunobu reaction, employed in synthesizing 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine, offers a protective-group strategy for introducing the hydroxymethyl moiety post-guanidine formation.
Stepwise Synthesis
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Benzyl Protection : 3-Nitrophenylguanidine is reacted with benzyl bromide in DMF, yielding N-[3-nitrobenzyl]guanidine.
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
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Mitsunobu Reaction : The amine undergoes Mitsunobu coupling with benzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine, introducing the benzyl-protected hydroxymethyl group.
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Deprotection : Hydrogenolysis removes the benzyl group, yielding this compound.
Advantages :
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Selectivity : Mitsunobu ensures stereospecific hydroxymethyl addition.
Comparative Analysis of Synthetic Routes
Trade-offs :
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Cyanamide Coupling : High yield but requires stringent pH control.
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Ammonium Carboxylate : Moderate yield with simpler workup.
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Mitsunobu : Lower yield but enables precise stereochemistry.
Challenges and Mitigation Strategies
Hydroxymethyl Oxidation
The hydroxymethyl group is prone to oxidation during acidic reactions. Solutions include:
Chemical Reactions Analysis
Types of Reactions: [3-(Hydroxymethyl)phenyl]guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Pharmaceutical Development
N-[3-(Hydroxymethyl)phenyl]guanidine exhibits significant promise in pharmaceutical applications due to its potential antimicrobial properties. Research has indicated that this compound can serve as a precursor in the synthesis of various bioactive molecules, including those with anti-cancer and anti-inflammatory activities.
Antimicrobial Properties
Studies have shown that derivatives of guanidine compounds can possess antimicrobial activity, suggesting that this compound may also demonstrate similar effects. This property positions it as a candidate for further exploration in developing new antimicrobial agents.
Cancer Therapeutics
Recent patents highlight guanidine derivatives, including this compound, as having superior inhibitory effects on cancer cell growth and metastasis compared to conventional therapies. These findings underscore the potential of this compound in oncology, particularly for targeting specific cancer types .
Synthesis of Bioactive Compounds
This compound is utilized as a reagent in the synthesis of substituted phenyldihydrobenzoisoquinolinamine compounds, which have been identified as useful in various therapeutic contexts. This synthetic versatility allows researchers to modify its structure to enhance biological activity or selectivity for specific targets .
Neuropharmacology
In the field of neuropharmacology, guanidine derivatives have been investigated for their ability to modulate neurotransmitter receptors. This compound may contribute to the discovery of novel muscarinic receptor antagonists, which are essential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Structure-Activity Relationship Studies
The compound serves as an important subject for structure-activity relationship (SAR) studies, where modifications to its structure can lead to insights into its mechanism of action and efficacy. Such studies are crucial for optimizing drug candidates and understanding how small changes in molecular structure can significantly impact biological activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenyl]guanidine involves its interaction with molecular targets such as DNA and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their structure and function. This interaction can lead to the inhibition of enzymes or the stabilization of specific DNA structures .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Guanidine Compounds
Key Observations:
- Synthetic Accessibility : 3-HPG derivatives are synthesized via esterification (e.g., L-valine conjugation) for prodrug applications, achieving moderate yields . In contrast, compounds like 6b and N′′-(4-Methoxyphenyl)-trimethylguanidine require multi-step reactions with lower yields (5–59%) .
- Structural Diversity : The hydroxymethyl group in 3-HPG contrasts with electron-withdrawing (e.g., chloro in 6b ) or lipophilic (e.g., methylthio in CNS-5161 ) substituents in other derivatives.
Pharmacological and Functional Comparisons
Key Observations:
- Transport and Prodrug Activation : 3-HPG’s hydroxymethyl group enables esterification, enhancing intestinal permeability via hPEPT1, whereas methylthio or methoxy groups (e.g., CNS-5161 ) may improve blood-brain barrier penetration .
- Enzyme Interactions : The hydroxymethyl group in 3-HPG is critical for hVACVase-mediated activation, a feature absent in derivatives like N′′-(4-Methoxyphenyl)-trimethylguanidine , which exhibit structural rigidity due to hydrogen bonding .
Physicochemical Properties
- Solubility : 3-HPG’s hydroxymethyl group enhances aqueous solubility compared to lipophilic derivatives (e.g., CNS-5161 with methylthio groups) .
- Hydrogen Bonding: Non-classical C–H···O bonds in N′′-(4-Methoxyphenyl)-trimethylguanidine stabilize crystal packing, whereas 3-HPG’s -OH group facilitates interactions with biological targets .
Biological Activity
N-[3-(Hydroxymethyl)phenyl]guanidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of guanidine derivatives, characterized by the presence of a hydroxymethyl group attached to a phenyl ring. The structural formula can be represented as follows:
This compound exhibits unique properties that contribute to its biological activity, including its ability to interact with various biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes, including nitric oxide synthase (NOS), which plays a critical role in the production of nitric oxide (NO), a signaling molecule involved in numerous physiological processes .
- Modulation of Receptor Activity : The compound may also interact with neurotransmitter receptors, influencing pathways related to neurodegenerative and psychiatric disorders .
- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties, potentially making it useful in treating infections .
Inhibition Studies
A comprehensive study evaluated the inhibitory effects of this compound on different isoforms of nitric oxide synthase (iNOS and nNOS). The results are summarized in the following table:
| Compound | % iNOS Inhibition | % nNOS Inhibition |
|---|---|---|
| This compound | 78.20 ± 2.43 | 46.04 ± 2.85 |
These findings indicate significant inhibition of iNOS, suggesting potential applications in conditions where NO modulation is beneficial .
Therapeutic Applications
The biological activity of this compound opens avenues for therapeutic applications:
- Neurodegenerative Disorders : Due to its potential to modulate neurotransmitter systems and inhibit NOS, it may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .
- Psychiatric Disorders : The compound's ability to influence receptor activity suggests it could be explored as a treatment for anxiety and depression .
- Infectious Diseases : Its antimicrobial properties could make it a candidate for developing new antibiotics or adjunct therapies for resistant infections .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental models:
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function, indicating protective effects against neurotoxic insults.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential role as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(Hydroxymethyl)phenyl]guanidine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous guanidine derivatives are synthesized by reacting substituted anilines with cyanamide derivatives in the presence of a base (e.g., triethylamine) in acetonitrile . Post-synthesis, purification via recrystallization (e.g., saturated acetonitrile solutions) is critical to achieve high purity (>95%). Purity can be validated using HPLC with UV detection (λ = 254 nm) and compared against reference standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR can confirm the hydroxymethyl (-CHOH) and guanidine moieties. For example, the hydroxymethyl proton typically resonates at δ 4.5–5.0 ppm, while guanidine protons appear as broad singlets near δ 6.8–7.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using programs like WinGX) resolves bond lengths and angles. For similar guanidines, C–N bond lengths range from 1.29–1.41 Å, indicating partial double-bond character in the guanidine group .
Q. How can researchers ensure the stability of this compound during storage?
- Methodology : Store the compound in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies using accelerated degradation conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis can identify degradation products (e.g., hydrolysis to urea derivatives) .
Advanced Research Questions
Q. What computational methods are suitable for modeling this compound’s electronic structure and vibrational spectra?
- Methodology : Density Functional Theory (DFT) with the B3LYP hybrid functional and a triple-zeta basis set (e.g., 6-311++G(d,p)) accurately predicts vibrational frequencies (e.g., –OH stretching at ~3400 cm) and electron density distributions. Compare computed IR/Raman spectra with experimental data to validate the model . For thermochemical properties (e.g., enthalpy of formation), include exact-exchange terms in the functional to reduce errors below 3 kcal/mol .
Q. How should researchers address contradictions between experimental and computational data for this compound?
- Methodology : Discrepancies in bond lengths or vibrational modes often arise from approximations in computational models. For example, B3LYP may underestimate C–N bond lengths by 0.02–0.05 Å compared to X-ray data . To resolve this, refine the computational model using larger basis sets (e.g., cc-pVTZ) or include solvent effects via polarizable continuum models (PCM). Cross-validate with MP2 calculations to assess electron correlation effects .
Q. What advanced techniques optimize reaction conditions for synthesizing derivatives of this compound?
- Methodology : Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for introducing radiolabels (e.g., F) into the hydroxymethyl group, balancing yield and purity . Reaction progress can be monitored via LC-MS, with fragmentation patterns (e.g., m/z 153 for the parent ion) guiding intermediate identification .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm structural uniqueness .
- Safety : Handle guanidine derivatives in fume hoods due to potential toxicity. Refer to safety data sheets (SDS) for proper PPE and disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
